3-Bromo-5-chloro-4-methylpyridine
Overview
Description
3-Bromo-5-chloro-4-methylpyridine: is a heterocyclic aromatic compound with the molecular formula C6H5BrClN It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and methyl substituents on the pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been used in the suzuki–miyaura cross-coupling reaction , and as building blocks in the preparation of potent phosphodiesterase type 4 (PDE4) inhibitors .
Mode of Action
In the context of suzuki–miyaura cross-coupling, the reaction involves the formation of a new carbon-carbon bond through the interaction of an organoboron compound with a halide or pseudohalide .
Biochemical Pathways
Compounds synthesized using similar reagents have been used to inhibit p38α mitogen-activated protein kinase , which plays a role in cellular processes such as inflammation and neurodegeneration .
Result of Action
Compounds synthesized using similar reagents have been used to inhibit p38α mitogen-activated protein kinase , potentially affecting cellular processes such as inflammation and neurodegeneration .
Action Environment
It’s worth noting that the suzuki–miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-4-methylpyridine typically involves halogenation reactions. One common method is the bromination of 5-chloro-4-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. These methods often involve the use of automated reactors and precise control of reaction conditions to optimize the halogenation process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-5-chloro-4-methylpyridine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium(II) acetate, and bases like potassium carbonate are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines.
Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry: 3-Bromo-5-chloro-4-methylpyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It can be used to synthesize molecules with potential therapeutic effects, such as anti-inflammatory or anticancer agents .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and intermediates for various applications.
Comparison with Similar Compounds
3-Bromo-4-methylpyridine: Similar structure but lacks the chlorine substituent.
5-Bromo-2-chloropyridine: Similar halogenation pattern but different positions of substituents.
4-Chloro-3-methylpyridine: Similar structure but lacks the bromine substituent.
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Properties
IUPAC Name |
3-bromo-5-chloro-4-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFVQFBZBAVFSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80738995 | |
Record name | 3-Bromo-5-chloro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80738995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260010-08-9 | |
Record name | 3-Bromo-5-chloro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80738995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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